molecular formula C26H27F3N2O2 B11829311 Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate

Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate

Cat. No.: B11829311
M. Wt: 456.5 g/mol
InChI Key: NERYNBJQGGYORQ-OCFXUSKDSA-N
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Description

Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate (AZD9496) is a selective estrogen receptor downregulator (SERD) and antagonist developed for the treatment of estrogen receptor (ER)-positive breast cancer. Its discovery stemmed from the optimization of a novel 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold, which demonstrated high affinity for the ER ligand-binding domain (LBD) and the ability to degrade ERα in preclinical models . Unlike traditional SERDs such as fulvestrant, AZD9496 exhibits oral bioavailability across preclinical species (e.g., 44% in rats, 58% in dogs) and retains potency against both wild-type and mutant ERα isoforms (e.g., ESR1 Y537S, D538G) . Crystallographic studies revealed that its (1R,3R) stereochemistry and fluorine substitutions stabilize interactions with ERα helix 12, inducing a conformation that disrupts coactivator recruitment and promotes receptor degradation .

Properties

Molecular Formula

C26H27F3N2O2

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate

InChI

InChI=1S/C26H27F3N2O2/c1-15-11-18-17-7-5-6-8-21(17)30-24(18)25(31(15)14-26(2,3)29)23-19(27)12-16(13-20(23)28)9-10-22(32)33-4/h5-10,12-13,15,25,30H,11,14H2,1-4H3/b10-9+/t15-,25-/m1/s1

InChI Key

NERYNBJQGGYORQ-OCFXUSKDSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)OC)F)NC4=CC=CC=C24

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)OC)F)NC4=CC=CC=C24

Origin of Product

United States

Biological Activity

Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A pyridoindole core,
  • Two fluorine atoms positioned on the aromatic ring,
  • A methyl group and a fluorinated alkyl substituent.

The IUPAC name of the compound is:

 E 3 3 5 difluoro 4 1R 3R 2 2 fluoro 2 methylpropyl 3 methyl 2 3 4 9 tetrahydro 1H pyrido 3 4 b indol 1 yl phenyl acrylate\text{ E 3 3 5 difluoro 4 1R 3R 2 2 fluoro 2 methylpropyl 3 methyl 2 3 4 9 tetrahydro 1H pyrido 3 4 b indol 1 yl phenyl acrylate}

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)12.5Induction of apoptosis
Compound BHeLa (Cervical Cancer)8.0Inhibition of cell proliferation

In vitro assays suggest that methyl (E)-3-[3,5-difluoro...] may inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyridoindole derivatives have shown activity against various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that methyl (E)-3-[3,5-difluoro...] could be evaluated for its antimicrobial efficacy in future studies.

The biological activity of methyl (E)-3-[3,5-difluoro...] can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It potentially interferes with signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cells leading to oxidative stress and subsequent apoptosis.

Case Studies

A recent study examined the effects of methyl (E)-3-[3,5-difluoro...] on human cancer cell lines:

  • Study Design : Various concentrations of the compound were applied to MCF7 and HeLa cells over 48 hours.
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM for both cell lines. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations.

Scientific Research Applications

Pharmacological Applications

1. Cancer Treatment

Research indicates that methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate exhibits significant biological activity as a selective estrogen receptor downregulator. This activity suggests its potential utility in treating hormone-dependent cancers such as breast cancer by inhibiting estrogen receptor activity and reducing tumor growth .

2. Estrogen Receptor Modulation

The compound's unique structure allows it to interact specifically with estrogen receptors. Studies have shown that it binds selectively to these receptors, which is crucial for understanding its mechanism of action and optimizing its pharmacological properties . Modifications to the tetrahydropyridoindole core can enhance binding affinity and selectivity .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Study 1: Breast Cancer Models
In vitro studies demonstrated that this compound significantly inhibited the growth of estrogen-dependent breast cancer cell lines by downregulating estrogen receptor activity.

Study 2: Binding Affinity Assays
Binding assays revealed that modifications to the compound's structure could enhance its interaction with estrogen receptors compared to existing therapeutic agents.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl acrylate group undergoes hydrolysis under basic or enzymatic conditions to yield the corresponding acrylic acid, a critical step in generating bioactive metabolites. This reaction is central to the compound’s prodrug strategy:

Reaction TypeConditionsProductBiological Relevance
Ester hydrolysisAlkaline pH (e.g., NaOH) or esterases(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-...Active metabolite (AZD9496)

The carboxylic acid form (AZD9496) demonstrates enhanced estrogen receptor (ER) binding affinity due to improved hydrogen-bonding interactions with ERα residues .

Fluorine Substituent Reactivity

The 3,5-difluorophenyl moiety influences electronic properties and participates in directed ortho-metalation reactions for further functionalization:

Reaction TypeReagents/ConditionsModificationsPurpose
Electrophilic substitutionHalogenation (e.g., Cl₂, Br₂)Introduction of halogens at meta positionsEnhanced ER binding or metabolic stability
Nucleophilic aromatic substitutionAmines/thiols under basic conditionsReplacement of fluorine with nucleophilesSAR studies for selectivity optimization

Fluorine atoms also contribute to metabolic stability by resisting oxidative degradation in hepatic microsomes .

Modifications of the Pyridoindole Core

The tetrahydropyrido[3,4-b]indole scaffold undergoes regioselective reactions at nitrogen or carbon centers:

SiteReactionConditionsOutcome
N2 positionAlkylation with electrophilesK₂CO₃, DMF, alkyl halidesIntroduction of solubilizing groups (e.g., PEG chains)
C9 positionOxidation (e.g., mCPBA)Meta-chloroperbenzoic acid (mCPBA)Epoxidation for covalent ER binding studies

Crystallographic data indicate that modifications to the pyridoindole core directly impact ERα conformational changes, critical for SERD activity .

Propyl Side Chain Functionalization

The 2-fluoro-2-methylpropyl group participates in radical-mediated or SN2 reactions to optimize pharmacokinetics:

Reaction TypeConditionsModificationOutcome
DehalogenationZn/HOAc or Pd-catalyzed hydrogenationReplacement of fluorine with hydrogenReduced steric hindrance for improved oral bioavailability
OxidationKMnO₄ or RuO₄Conversion to ketone or carboxylic acidEnhanced polarity for renal clearance

Structural analogs with modified propyl chains show variable oral bioavailability in preclinical species, influencing clinical candidate selection .

Acrylate Double Bond Reactivity

The (E)-configured acrylate double bond enables photochemical or catalytic isomerization and cycloaddition reactions:

Reaction TypeConditionsProductApplication
PhotoisomerizationUV light (λ = 254 nm)(Z)-isomerStudy of geometric isomer bioactivity
Diels-Alder reactionHeat, dienophiles (e.g., maleic anhydride)Six-membered cycloadductsProdrug strategies for targeted delivery

The (E)-configuration is critical for maintaining ER binding, as (Z)-isomers exhibit >10-fold reduced potency .

Synthetic Route Key Steps

The compound’s synthesis involves multi-step reactions, including:

  • Friedel-Crafts alkylation to construct the pyridoindole core .

  • Suzuki-Miyaura coupling for aryl-aryl bond formation between difluorophenyl and acrylate groups .

  • Chiral resolution using HPLC with cellulose-based columns to isolate the (1R,3R) diastereomer .

Critical intermediates and yields from disclosed routes:

StepReactionYield (%)Purity (HPLC)
1Indole alkylation6295.4
2Acrylate coupling7898.1
3Chiral separation4199.9

Data adapted from medicinal chemistry optimizations .

Stability Under Physiological Conditions

The compound’s reactivity in biological systems is pH-dependent:

ConditionHalf-life (h)Degradation Pathway
Simulated gastric fluid (pH 1.2)2.1Ester hydrolysis to AZD9496
Human plasma (pH 7.4)8.7Oxidative defluorination

These properties inform dosing strategies in clinical trials (e.g., NCT02248090) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

AZD9496 is distinguished from other ER-targeting agents by its unique 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole core and fluorine-rich substituents , which enhance metabolic stability and oral absorption. Below is a comparative analysis with key analogues:

Parameter AZD9496 Fulvestrant RAD1901 (Elacestrant)
Molecular Class Nonsteroidal SERD Steroidal SERD Nonsteroidal SERM/SERD hybrid
Oral Bioavailability High (44–58% in preclinical species) Low (requires intramuscular injection) Moderate (30–40% in humans)
Key Structural Motif 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with fluorinated sidechains Steroidal backbone with long alkyl side chain Tetrahydroisoquinoline core with sulfoxide side chain
ERα IC50 (nM) 0.14 (wild-type ERα), 0.29 (Y537S mutant) 0.09 (wild-type ERα) 0.23 (wild-type ERα), 0.51 (D538G mutant)
Clinical Stage Phase I (completed) Approved (FDA) Approved (FDA, 2023)

Functional and Mechanistic Differences

  • Versus Fulvestrant: AZD9496 matches fulvestrant’s ability to degrade ERα and inhibit tumor growth in xenograft models (e.g., MCF-7, HCC1428) but overcomes fulvestrant’s pharmacokinetic limitations via oral administration. In ESR1-mutant models, AZD9496 reduced tumor volume by 80% at 10 mg/kg, comparable to fulvestrant’s intramuscular dosing .
  • Versus RAD1901 :
    RAD1901 (elacestrant) functions as both a SERM (selective ER modulator) and SERD, with partial agonist activity in bone tissue to mitigate osteoporosis risks. While AZD9496 is a pure antagonist, RAD1901’s sulfoxide group enables unique interactions with ERα Met421, enhancing mutant ER degradation . Both compounds show activity against ESR1 D538G mutants, but AZD9496 exhibits superior oral exposure in preclinical studies .

Preclinical Efficacy in Resistance Models

AZD9496 outperforms tamoxifen and aromatase inhibitors in endocrine-resistant settings:

  • In tamoxifen-resistant MCF-7 cells, AZD9496 achieved 90% ERα degradation at 100 nM, versus <50% for tamoxifen .
  • In ESR1 Y537S mutant PDX models, AZD9496 (10 mg/kg/day) reduced tumor growth by 70%, whereas fulvestrant required higher doses (5 mg/week) for similar efficacy .

Research Findings and Clinical Implications

AZD9496 represents a breakthrough in oral SERD development, addressing unmet needs in ER+ metastatic breast cancer. Key findings include:

  • Dual Antagonism : Suppresses ER transcriptional activity (IC50 = 1.2 nM) and reduces ERα protein levels by >90% in MCF-7 cells .
  • Mutation Coverage : Maintains potency against ESR1 Y537S and D538G mutants, which drive resistance to aromatase inhibitors .

Preparation Methods

Stereochemical Control at C-1 and C-3

The (1R,3R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. Patent describes a classical resolution strategy for difluorocyclopropane intermediates, where diastereomeric salts formed with chiral acids (e.g., dibenzoyl-L-tartaric acid) are separated via crystallization. Applied to the pyridoindole system, this approach enables isolation of the desired enantiomer with >99% enantiomeric excess (ee).

Introduction of the 3,5-Difluorophenyl Group

The 3,5-difluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Source discloses a method for preparing 3,5-difluorophenol from 1,3,5-trifluorobenzene using acetohydroxamic acid and potassium carbonate in dimethylformamide (DMF) at 90°C. The phenol intermediate is then converted to a triflate or boronate ester for Suzuki-Miyaura coupling with the pyridoindole core. For example, palladium-catalyzed cross-coupling between the pyridoindole bromide and 3,5-difluorophenylboronic acid achieves biaryl linkage in 75–85% yield.

Functionalization with the 2-Fluoro-2-Methylpropyl Side Chain

The 2-(2-fluoro-2-methylpropyl) group is installed via alkylation or radical fluorination. Source’s cyclopropanation protocol using ethyl bromodifluoroacetate (EBDFA) and Krapcho dealkylation provides a route to fluorinated alkyl fragments. Alternatively, radical addition of 2-fluoro-2-methylpropane thiol to a pyridoindole allyl precursor, followed by thiol-ene click chemistry, affords the branched fluorinated side chain. Kinetic modeling from ensures reaction optimization, with temperature and catalyst loading (e.g., AIBN) finely tuned to suppress oligomerization.

Acrylate Ester Formation

The final acrylate ester is formed via Steglich esterification or transesterification. Source outlines a continuous process for methyl acrylate synthesis, where acrylic acid reacts with methanol in the presence of sulfuric acid and a hydrocarbon solvent (boiling point: 100–160°C). Adapted for the target compound, the carboxylic acid precursor undergoes esterification with methyl alcohol under azeotropic reflux, with sulfuric acid (5–50 wt%) maintaining catalytic activity. The reaction is monitored via gas chromatography (GC) to achieve >95% conversion, followed by decantation to remove aqueous sulfuric acid and solvent distillation for product isolation.

Purification and Resolution

Crude product purification involves recrystallization or high-vacuum distillation. Source employs petroleum ether recrystallization to achieve >99.8% purity for 3,5-difluorophenol derivatives, while utilizes simulated moving bed (SMB) chromatography for enantiomer separation . For the target compound, chiral supercritical fluid chromatography (SFC) with a cellulose-based stationary phase resolves (E)- and (Z)-acrylate isomers, yielding the thermodynamically stable (E)-isomer exclusively.

Q & A

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis). Use PET imaging to assess blood-brain barrier penetration (if applicable). Perform dose-ranging studies in animal models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .

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